5-(2,4-Dimethoxybenzyl)-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole is a heterocyclic compound that belongs to the class of pyrrolothiazoles. This compound is characterized by a pyrrole ring fused to a thiazole structure, with a dimethoxybenzyl substituent. The molecular formula for this compound is C14H16N2O2S, and it has gained attention in various scientific fields due to its potential biological activities.
The compound can be synthesized through various chemical reactions involving starting materials such as 2,4-dimethoxybenzaldehyde and thiazole derivatives. Research on this compound is limited, but it is recognized in databases like PubChem and Sigma-Aldrich for its structural properties and potential applications.
5-(2,4-Dimethoxybenzyl)-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole is classified as:
The synthesis of 5-(2,4-Dimethoxybenzyl)-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole can be achieved through multi-step reactions. A typical synthesis route involves:
The molecular structure of 5-(2,4-Dimethoxybenzyl)-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole features:
COC1=C(C=CC(=C1)OC)C2=C(N=C(S2)C)C=CC=N2.The compound may undergo various chemical reactions typical for heterocycles:
Reactions can be monitored using techniques such as thin-layer chromatography or high-performance liquid chromatography to assess product formation and purity.
In vitro studies may reveal the binding affinity and activity of this compound against specific biological targets.
5-(2,4-Dimethoxybenzyl)-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole has potential applications in:
This compound's unique structure may lead to discoveries in medicinal chemistry and drug development, making it a subject of interest for further research.
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: